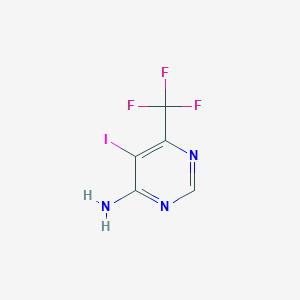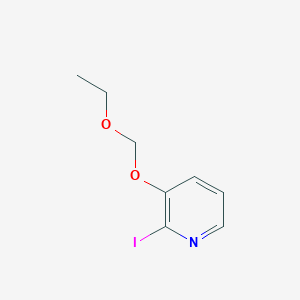
3-(Ethoxymethoxy)-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxymethoxy)-2-iodopyridine is an organic compound that belongs to the class of iodopyridines This compound is characterized by the presence of an ethoxymethoxy group and an iodine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxymethoxy)-2-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the ethoxymethoxy group. One common method is the reaction of 2-iodopyridine with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxymethoxy)-2-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The ethoxymethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Ethoxymethoxy-substituted aldehydes or acids.
Reduction: Ethoxymethoxy-substituted alcohols.
Scientific Research Applications
3-(Ethoxymethoxy)-2-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethoxy)-2-iodopyridine depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can act as a leaving group in substitution reactions. The ethoxymethoxy group can also participate in various chemical transformations, influencing the overall reactivity and selectivity of the compound .
Comparison with Similar Compounds
2-Iodopyridine: Lacks the ethoxymethoxy group, making it less versatile in certain reactions.
3-Methoxypyridine: Contains a methoxy group instead of an ethoxymethoxy group, leading to different reactivity patterns.
3-(Methoxymethoxy)-2-iodopyridine: Similar structure but with a methoxymethoxy group, which may affect its reactivity and applications.
Uniqueness: 3-(Ethoxymethoxy)-2-iodopyridine is unique due to the combination of the ethoxymethoxy group and the iodine atom. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for further research in various scientific fields .
Properties
Molecular Formula |
C8H10INO2 |
|---|---|
Molecular Weight |
279.07 g/mol |
IUPAC Name |
3-(ethoxymethoxy)-2-iodopyridine |
InChI |
InChI=1S/C8H10INO2/c1-2-11-6-12-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3 |
InChI Key |
TYPCYIMLTBKDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=C(N=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol](/img/structure/B11776923.png)
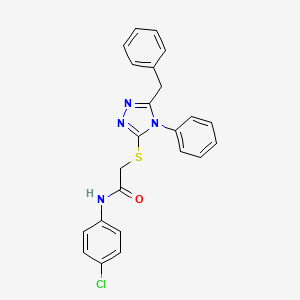
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11776934.png)

![(4S,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11776943.png)
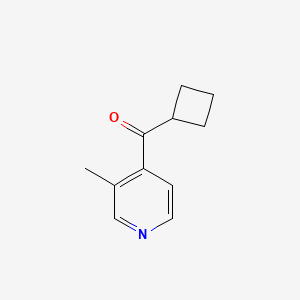
![2-(Aminomethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11776954.png)
![3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776968.png)

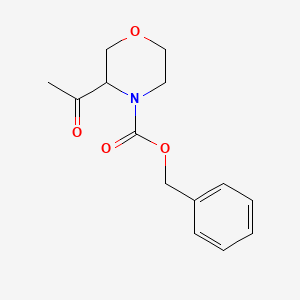
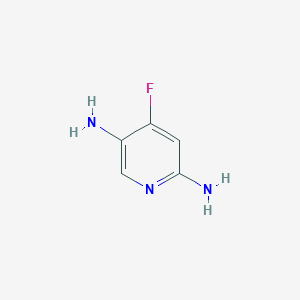
![(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11776998.png)
![Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11777001.png)
